molecular formula C22H19IN2O3 B5013768 2-[(2-iodobenzoyl)amino]-N-(2-phenoxyethyl)benzamide

2-[(2-iodobenzoyl)amino]-N-(2-phenoxyethyl)benzamide

Cat. No.: B5013768
M. Wt: 486.3 g/mol
InChI Key: KGRSERHXGMXSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-iodobenzoyl)amino]-N-(2-phenoxyethyl)benzamide is a complex organic compound with the molecular formula C21H19IN2O2 This compound is characterized by the presence of an iodinated benzoyl group, an amide linkage, and a phenoxyethyl group

Properties

IUPAC Name

2-[(2-iodobenzoyl)amino]-N-(2-phenoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19IN2O3/c23-19-12-6-4-10-17(19)22(27)25-20-13-7-5-11-18(20)21(26)24-14-15-28-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRSERHXGMXSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-iodobenzoyl)amino]-N-(2-phenoxyethyl)benzamide typically involves the condensation of 2-iodobenzoic acid with an appropriate amine under controlled conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(2-iodobenzoyl)amino]-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-iodobenzoyl)amino]-N-(2-phenoxyethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-iodobenzoyl)amino]-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and the PI3K/Akt/mTOR signaling pathway, leading to reduced production of inflammatory mediators and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-iodobenzoyl)amino]-N-(2-phenoxyethyl)benzamide is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.